molecular formula C25H23ClN4OS B1229992 2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile

2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile

Cat. No. B1229992
M. Wt: 463 g/mol
InChI Key: YSPNDOLGAADMRD-UHFFFAOYSA-N
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Description

2-[[2-(1-adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile is a phenylpyridine.

Scientific Research Applications

Antifungal and Antibacterial Activities

  • Synthesis and Antifungal Activity : A study found that similar compounds, like amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-a]pyridine- 5-carbonitrile, show promise in antifungal applications (Ibrahim et al., 2008).
  • Antimicrobial Drug Potential : A study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, a similar group of compounds, suggests they could serve as potential antimicrobial drugs, especially against various types of Gram-stained bacteria (Koszelewski et al., 2021).

Structural and Chemical Analysis

  • X-Ray Mapping in Heterocyclic Design : An analysis using single-crystal X-ray diffraction provided insights into the structural aspects of compounds closely related to 2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile, which can be crucial for understanding its chemical properties (Mazina et al., 2005).

Synthesis of Fused Heterocycles

  • Novel Fused Heterocycles Synthesis : The synthesis of new derivatives of fused pyridines, which may include structures similar to the chemical , has been explored, showing the versatility of these compounds in chemical synthesis (Abdel-ghany et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Studies on pyridine derivatives, closely related to the compound , show significant corrosion inhibition effects on mild steel, suggesting potential industrial applications (Ansari et al., 2015).

Potential in Medical Research

  • Alzheimer and Neuronal Vascular Diseases : Research indicates that certain pyridine-3,5-dicarbonitrile derivatives, which may share properties with the compound , show potential in the treatment of Alzheimer's and neuronal vascular diseases (Samadi et al., 2010).

properties

Product Name

2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile

Molecular Formula

C25H23ClN4OS

Molecular Weight

463 g/mol

IUPAC Name

2-[2-(1-adamantyl)-2-oxoethyl]sulfanyl-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C25H23ClN4OS/c26-18-3-1-17(2-4-18)22-19(11-27)23(29)30-24(20(22)12-28)32-13-21(31)25-8-14-5-15(9-25)7-16(6-14)10-25/h1-4,14-16H,5-10,13H2,(H2,29,30)

InChI Key

YSPNDOLGAADMRD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)CSC4=C(C(=C(C(=N4)N)C#N)C5=CC=C(C=C5)Cl)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile
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2-[[2-(1-Adamantyl)-2-oxoethyl]thio]-6-amino-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile
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